(4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

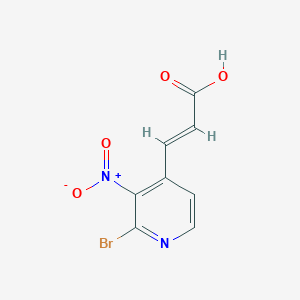

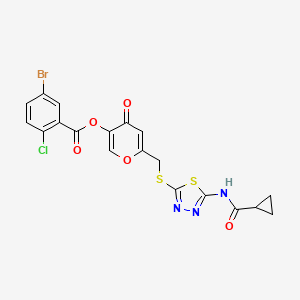

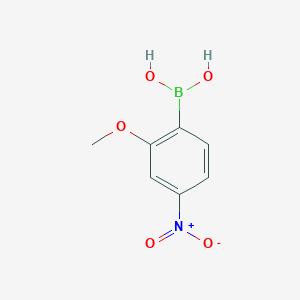

The compound (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile is a chemical species that is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring, which is further connected to an acetonitrile group. This structure suggests that the compound could exhibit interesting reactivity due to the electron-withdrawing effects of both the nitro and trifluoromethyl groups, potentially affecting its chemical behavior in various reactions.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do provide insights into related chemical reactions that could be relevant for its synthesis. For instance, the use of trifluoromethanesulfonic acid in acetonitrile as a catalyst for Friedel-Crafts alkylations suggests a potential pathway for introducing the trifluoromethyl group onto the benzene ring. This method could be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound can be inferred from studies on similar compounds. The IR spectra and structure of (4-nitrophenyl)acetonitrile have been investigated, revealing significant spectral and structural changes upon conversion to its carbanion . These findings highlight the sensitivity of the nitro and cyano groups to electronic changes within the molecule, which would also be relevant for understanding the structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to this compound can be deduced from kinetic studies. For example, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile suggests a catalytic mechanism involving a six-membered cyclic transition state . This information could be valuable when considering the reactivity of the nitro group in this compound in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be partially understood by examining the behavior of structurally related compounds in various solvents. The hydrolysis of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures , as well as the hydrolysis of substituted phenyl trifluoroacetates , provide insights into how the nitro and trifluoromethyl groups might influence the solubility, reactivity, and interactions of this compound with solvents and nucleophiles.

Wissenschaftliche Forschungsanwendungen

Stability and Degradation Pathways

A study focusing on nitisinone, a compound related to (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile, highlights its stability under various conditions and identifies major degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA). These findings are crucial for understanding the compound's behavior in environmental and medical contexts (Barchańska et al., 2019).

Environmental Fate of Nitrophenols

Nitrophenols, including compounds similar to this compound, are reviewed for their atmospheric occurrence and sources, including combustion processes and pesticide hydrolysis. Their formation through atmospheric nitration and implications for environmental health are discussed, emphasizing the need for further research to fill gaps in our understanding of their environmental fate (Harrison et al., 2005).

Analytical Methods in Pharmaceutical Monitoring

The review by Kogawa et al. (2019) emphasizes the importance of analytical methods, including high-performance liquid chromatography (HPLC), for the quality control of pharmaceutical compounds, which could apply to the monitoring of compounds like this compound. Such methods ensure the drug's efficacy and safety, highlighting the need for environmentally conscious analytical practices in the pharmaceutical industry (Kogawa et al., 2019).

Wastewater Management and Nitrous Oxide Emissions

Research into wastewater management reveals the role of microbial communities in the production of nitrous oxide (N2O), a potent greenhouse gas. These studies highlight the complexities of microbial processes such as nitrification and denitrification in soils and wastewater systems, which can be influenced by compounds like this compound. Understanding these processes is vital for developing strategies to minimize N2O emissions and improve wastewater management practices (Braker & Conrad, 2011).

Adsorption Studies for Water Treatment

Adsorption behavior of phenol and nitrophenol on activated carbon from a basal salt medium provides insight into the removal of pollutants similar to this compound in water treatment processes. This research underlines the importance of understanding adsorption mechanisms and kinetics for effective water purification and environmental protection (Kumar et al., 2007).

Eigenschaften

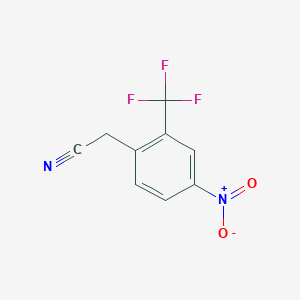

IUPAC Name |

2-[4-nitro-2-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-5-7(14(15)16)2-1-6(8)3-4-13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUZIVAKGINWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)